![molecular formula C16H26N4O2 B15298883 N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has a molecular formula of C16H26N4O2 and a molecular weight of 306.4. This compound is particularly noted for its role in scientific research, especially in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide typically involves the reaction of 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine with hexanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanoic acid, while reduction may produce N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamine .
科学研究应用
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular behavior. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-proliferative effects.
相似化合物的比较
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can be compared with other similar compounds, such as:
- N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]butanamide
- N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]pentanamide
These compounds share a similar pyrimidine core structure but differ in the length of the alkyl chain attached to the amide group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activities.
属性
分子式 |
C16H26N4O2 |
|---|---|
分子量 |
306.40 g/mol |
IUPAC 名称 |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)hexanamide |
InChI |
InChI=1S/C16H26N4O2/c1-4-5-6-7-14(21)19-15-12(2)17-16(18-13(15)3)20-8-10-22-11-9-20/h4-11H2,1-3H3,(H,19,21) |
InChI 键 |
CUYIVYGWYZOZCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
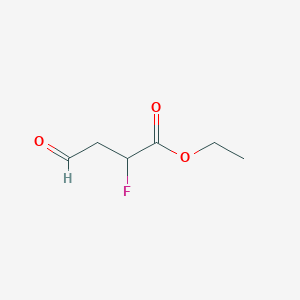
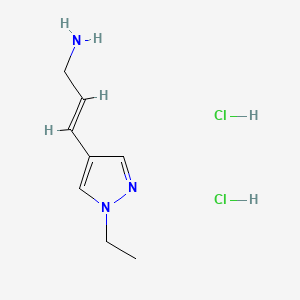
![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
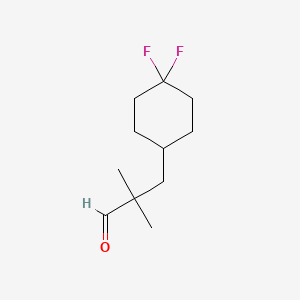

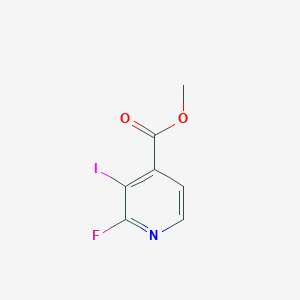
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
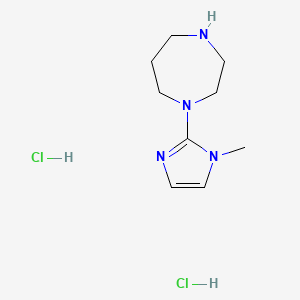
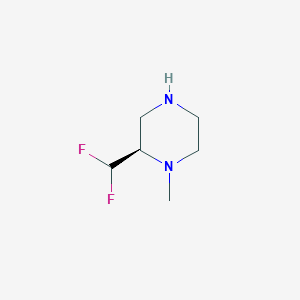
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)

